Cyclopentyl methyl ether
Overview
Description
Cyclopentyl methyl ether is a hydrophobic ether solvent . It is widely used in Grignard reaction, Friedel-Crafts reaction, Claisen condensation, and Beckmann reaction . It plays an important role in extraction and polymerization reactions as well as in surface coatings .
Synthesis Analysis
The synthesis of Cyclopentyl methyl ether can be done in two different ways :
- By methylation of cyclopentanol .
- By the addition of methanol to cyclopentene . This method is better from the point of view of sustainable chemistry as it does not produce by-products .
Molecular Structure Analysis
The molecular formula of Cyclopentyl methyl ether is C6H12O . The InChI key is SKTCDJAMAYNROS-UHFFFAOYSA-N . The SMILES string is COC1CCCC1 . The Cyclopentyl methyl ether molecule contains a total of 19 bonds .
Chemical Reactions Analysis
Cyclopentyl methyl ether is used in a variety of reactions . Some examples are:
- Reactions involving alkali agents: nucleophilic substitutions of heteroatoms (alcohols and amines) .
- Lewis acids-mediated reactions: Beckmann Reaction, Friedel-Crafts Reaction etc .
- Reactions using Organometallic reagents or basic agents: Claisen condensation, formation of enolates or Grignard reaction .
Physical And Chemical Properties Analysis
Cyclopentyl methyl ether is a colorless clear liquid . It has a density of 0.8630 g/cm^3 at 20 °C . The melting point is -140 °C and the boiling point is 106 °C . It is slightly soluble in water with a solubility of 0.011 g/g .
Scientific Research Applications
Grignard Reaction
Cyclopentyl methyl ether (CPME) is widely used as a hydrophobic ether solvent in Grignard reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .
Friedel-Crafts Reaction
In Friedel-Crafts reactions, CPME serves as a solvent to facilitate alkylation and acylation processes used in the production of various aromatic compounds .
Claisen Condensation
CPME’s role in Claisen condensation reactions is crucial as it helps in the formation of β-keto esters or β-diketones, which are valuable intermediates in organic synthesis .
Beckmann Reaction
The Beckmann reaction, which rearranges oximes into amides, utilizes CPME due to its stability and effectiveness as a solvent .
Extraction and Polymerization Reactions
CPME is involved in extraction processes and polymerization reactions due to its non-polar nature, making it suitable for a wide range of applications including surface coatings .
Replacement for Non-polar Organic Solvents
Research suggests that CPME could replace non-polar organic solvents like hexane and toluene, offering comparable enantioselectivity and yields in various reactions .
7. Ecofriendly Ethereal Solvent in Pharmaceutical Industries CPME is recognized as an eco-friendly ethereal solvent in the manufacture of active pharmaceutical ingredients (APIs), reducing environmental impact significantly .
Glycerol Acetalization
In glycerol acetalization, CPME allows for the efficient removal of water by azeotropic distillation, leading to excellent yields of acetals without using excess reactants. The solvent can also be recycled efficiently .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methoxycyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTCDJAMAYNROS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074958 | |
Record name | Cyclopentane, methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl methyl ether | |
CAS RN |
5614-37-9 | |
Record name | Cyclopentyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5614-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentane, methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentyl methyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopentane, methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTYL METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4067E5GBKB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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